Dicobalt Edetate

Overview

Description

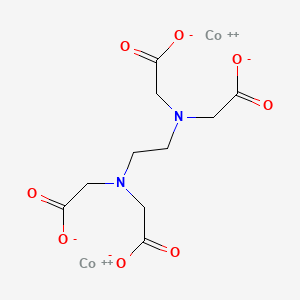

Dicobalt edetate is a coordination compound with the approximate formula Co₂(C₁₀H₁₆N₂O₈)(H₂O)₆. It is a derivative of the non-natural amino acid ethylenediaminetetraacetate. This compound has been used in Europe as an antidote to cyanide poisoning under the trade name Kelocyanor . it is itself toxic, particularly if there is not enough cyanide in the blood to react with it .

Mechanism of Action

Target of Action

Dicobalt Edetate, also known as Kelocyanor, primarily targets cyanide ions in the body . Cyanide is a potent toxin that inhibits cellular respiration by binding to cytochrome c oxidase in mitochondria, preventing the utilization of oxygen .

Mode of Action

This compound acts by forming stable complexes with cyanide ions . Specifically, one mole of cobalt in the compound binds to six moles of cyanide, creating less toxic Cobalt cyanides . This interaction neutralizes the cyanide ions, mitigating their toxic effects .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cellular respiration pathway. By neutralizing cyanide ions, this compound prevents the inhibition of cytochrome c oxidase, thereby allowing cells to resume normal respiration and energy production .

Pharmacokinetics

It is known that the compound is administered intravenously, typically in critically ill patients with confirmed cyanide poisoning . The compound is administered in an area with full resuscitative care, and cardiac monitoring is mandatory . The standard adult dose is 300mg IV over 1 minute, followed by 50ml of 50% dextrose IV to protect against toxicity .

Result of Action

The primary result of this compound’s action is the neutralization of cyanide ions, leading to the resumption of normal cellular respiration and energy production . It can cause seizures, upper airway edema, chest pain, hypotension, vomiting, rashes, and dyspnea .

Action Environment

The efficacy and safety of this compound can be influenced by several environmental factors. Additionally, the compound must be administered in a controlled medical environment with full resuscitative care due to its potential toxicity .

Biochemical Analysis

Biochemical Properties

Dicobalt Edetate was developed as a cyanide antidote based on the known ability of cobalt to form stable complexes with cyanide . One mole of cobalt binds to 6 moles of cyanide creating the less toxic Cobalt cyanides which can be excreted in the urine .

Cellular Effects

This compound can be very toxic and cause seizures, upper airway oedema, chest pain, hypotension, vomiting, rashes and dyspnoea especially in those who have not been exposed to cyanide . It is essential for bone resorption and osteoclast differentiation . It is also involved in the regulation of fluid secretion into the anterior chamber of the eye .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of stable complexes with cyanide . Half of the Co2+ ions are bound to the EDTA2− and the other Co2+ ions are bound to four water ligands as well as carboxylate ligands on the [Co(EDTA)]2− entity . In aqueous solution, depolymerization occurs to give [Co(EDTA)]2− and [Co(H2O)6]2+ ions, each of which is kinetically labile and has a high affinity for cyanide .

Temporal Effects in Laboratory Settings

This compound is an effective cyanide antidote when given to patients with systemic cyanide poisoning, but it has the potential to give rise to adverse reactions, particularly when administered in the absence of intoxication .

Dosage Effects in Animal Models

In a porcine study of cyanide exposure, with pre-exposure antidote administration, licenced doses of this compound were effective at just lethal doses but ineffective at less than twice the estimated LD50 . The efficacy of a rapidly-administered double-dose of hydroxocobalamin was limited by variable pharmacokinetics .

Metabolic Pathways

This compound is metabolised via the liver enzyme rhodanese . Rhodanese catalyses the reaction of CN + thiosulfate to form thiocyanate and sulphite . Thiocyanate is non-toxic (unless it accumulates with high levels) and is excreted in the urine .

Preparation Methods

Dicobalt edetate is synthesized by reacting cobalt salts with ethylenediaminetetraacetic acid in aqueous solution. The reaction typically involves the following steps:

- Dissolving cobalt(II) chloride or cobalt(II) sulfate in water.

- Adding ethylenediaminetetraacetic acid to the solution.

- Adjusting the pH to around 7-8 using sodium hydroxide.

- Allowing the reaction to proceed at room temperature for several hours.

- Isolating the product by filtration and drying .

Industrial production methods involve similar steps but are scaled up and optimized for higher yields and purity. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Dicobalt edetate undergoes several types of chemical reactions, including:

Complexation Reactions: This compound forms stable complexes with cyanide ions, which is the basis for its use as a cyanide antidote.

Oxidation-Reduction Reactions: The cobalt ions in this compound can undergo oxidation and reduction reactions.

Substitution Reactions: The water ligands in this compound can be substituted by other ligands, such as ammonia or other amines.

Common reagents and conditions used in these reactions include cyanide salts, oxidizing agents like hydrogen peroxide, and various ligands for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Dicobalt edetate has several scientific research applications, including:

Chemistry: It is used as a model compound for studying coordination chemistry and the behavior of cobalt complexes.

Biology: This compound is used in studies of metal ion transport and metabolism in biological systems.

Medicine: Its primary medical application is as an antidote for cyanide poisoning.

Comparison with Similar Compounds

Dicobalt edetate is unique among cyanide antidotes due to its ability to form stable complexes with cyanide ions. Similar compounds include:

Hydroxocobalamin: Another cyanide antidote that works by binding to cyanide ions to form cyanocobalamin, which is excreted in the urine.

Sodium Thiosulfate: This compound converts cyanide to the less toxic thiocyanate, which is also excreted in the urine.

Sodium Nitrite: Used in combination with sodium thiosulfate, sodium nitrite induces the formation of methemoglobin, which binds to cyanide ions.

This compound is particularly effective in cases of severe cyanide poisoning, but its use is limited due to its own toxicity .

Biological Activity

Dicobalt edetate, a cobalt compound, is primarily known for its role as an antidote in cases of cyanide poisoning. Its mechanism of action involves the formation of stable, less toxic complexes with cyanide ions, which allows for the excretion of these complexes through urine. This article reviews the biological activity of this compound, focusing on its efficacy, adverse effects, and clinical applications supported by diverse research findings.

This compound acts by binding to cyanide ions to form cobalt-cyanide complexes. Each molecule of this compound can bind up to six moles of cyanide, significantly reducing the toxicity associated with cyanide exposure. The cobalt in this compound competes with cyanide for binding sites in the body, effectively neutralizing its harmful effects .

Clinical Evidence

A review of clinical studies indicates that this compound is effective in treating systemic cyanide poisoning. In a study involving 39 reported cases of human poisoning, administration of this compound led to survival in four out of seven patients with lethal blood cyanide concentrations (greater than 3.0 mg/L) measured .

Table 1: Summary of Clinical Cases Treated with this compound

| Study Reference | Number of Cases | Survival Rate | Blood Cyanide Levels (mg/L) | Observed Effects |

|---|---|---|---|---|

| 39 | Varied | >3.0 | Adverse effects noted | |

| 4 | 100% | 0.08 mmol/kg KCN | Moderate cardiovascular effects | |

| - | - | - | Effective antidote |

Animal Studies

Animal models have also demonstrated the efficacy of this compound as a cyanide antidote. In porcine studies, pre-exposure administration showed increased survival rates when administered alongside lethal doses of potassium cyanide (KCN). Specifically, at a dose of 0.021 mmol/kg, this compound improved survival rates in animals exposed to lethal KCN doses compared to controls .

Adverse Effects

Despite its efficacy, this compound is associated with several adverse effects, particularly when administered without confirmed severe cyanide toxicity. Reported side effects include:

- Hypertension

- Tachycardia

- Nausea and vomiting

- Retrosternal pain

- Oedema (facial and laryngeal)

- Urticaria

- Feelings of impending doom .

Table 2: Summary of Adverse Effects Associated with this compound

| Adverse Effect | Frequency |

|---|---|

| Hypertension | Common |

| Tachycardia | Common |

| Nausea | Common |

| Retrosternal Pain | Occasional |

| Oedema | Occasional |

| Urticaria | Rare |

Case Studies

- Case Study on Human Poisoning : A retrospective analysis highlighted that out of 39 treated cases, some patients experienced significant adverse reactions despite successful treatment outcomes. Notably, fatalities were often attributed to pre-existing conditions rather than treatment failure .

- Porcine Model Study : In a controlled study using Gottingen minipigs, administration of this compound prior to KCN exposure resulted in increased survival rates at specific dosages but also demonstrated variable pharmacokinetics that could affect treatment outcomes .

Properties

IUPAC Name |

2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;cobalt(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.2Co/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;2*+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWAWHTJKASJPEK-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Co+2].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Co2N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70189997 | |

| Record name | Dicobalt edetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36499-65-7, 14931-83-0 | |

| Record name | EDTA cobalt salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36499-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicobalt edetate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036499657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicobalt edetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [[N,N'-ethylenebis[N-(carboxymethyl)glycinato]](4-)-N,N',O,O',ON,ON']cobaltate(2-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dicobalt edetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.227 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICOBALT EDETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UKC6GH80QR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.